Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

Physicochemical profiling Lipophilicity ADME prediction

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a linear, asymmetric organofluorine carbonate ester featuring a butyl hydrocarbon tail and a 1H,1H,2H,2H-perfluorohexyl fluorocarbon segment. It belongs to the class of per- and polyfluoroalkyl substances (PFAS) used as specialty solvents, electrolyte additives, and building blocks in surface modification.

Molecular Formula C11H13F9O3
Molecular Weight 364.20 g/mol
Cat. No. B12079737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 1H,1H,2H,2H-perfluorohexyl carbonate
Molecular FormulaC11H13F9O3
Molecular Weight364.20 g/mol
Structural Identifiers
SMILESCCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3
InChIKeyXMTBKWFPAVYAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 1H,1H,2H,2H-perfluorohexyl carbonate: A Fluorinated Linear Carbonate for Advanced Material Design


Butyl 1H,1H,2H,2H-perfluorohexyl carbonate is a linear, asymmetric organofluorine carbonate ester featuring a butyl hydrocarbon tail and a 1H,1H,2H,2H-perfluorohexyl fluorocarbon segment. It belongs to the class of per- and polyfluoroalkyl substances (PFAS) used as specialty solvents, electrolyte additives, and building blocks in surface modification [1]. The compound's computed physicochemical profile, including a moderate logP of 4.798 and a topological polar surface area (TPSA) of 35.53 Ų, positions it as a candidate for applications requiring controlled hydrophobicity without excessive molecular weight or viscosity .

Architecture Asymmetric butyl-perfluorohexyl linear carbonate design
Physicochemical Profile Reported moderate lipophilicity with controlled TPSA for surface modification research
Research Context Specialty solvent, electrolyte additive, and surfactant building block studies

Why Butyl 1H,1H,2H,2H-perfluorohexyl carbonate Cannot Be Substituted Generically


Simple substitution with other perfluorohexyl carbonates or common fluorinated solvents is not effective because their performance is highly sensitive to the structure of the hydrocarbon tail. The butyl group provides a specific balance of hydrophobicity and chain length that directly impacts key application metrics. Research has shown that a butyl side chain on a perfluorohexyl main chain uniquely drives self-assembly into small micelles at low critical micellar concentrations (CMC) [1]. This specific architecture enhances overall hydrophobicity while keeping the apolar domain short [1]. Consequently, shorter analogs (e.g., propyl) may lack the necessary hydrophobicity for effective surface activity, while bulkier or more fluorinated analogs (e.g., hexafluoroisopropyl) can alter solubility, increase cost, or disrupt the delicate hydrophilic-lipophilic balance (HLB) required for applications like membrane protein stabilization or electrolyte solvation [1].

Alkyl chain length sensitivity Shorter alkyl analogs may lack the hydrophobicity required for effective surface activity and self-assembly
Branching architecture impact Branched or bulkier analogs may alter solubility, disrupt HLB, or shift micellization behavior in formulation contexts
Purity specification gap Lower-purity analog specifications may introduce by-product artifacts that affect reproducibility in purity-sensitive research

Quantitative Differentiation Evidence for Butyl 1H,1H,2H,2H-perfluorohexyl carbonate


Physicochemical Property Comparison: Butyl vs. Propyl Perfluorohexyl Carbonates

The butyl analog provides a higher predicted lipophilicity than its propyl counterpart, which is critical for applications where stronger interaction with hydrophobic surfaces or domains is required. For Butyl 1H,1H,2H,2H-perfluorohexyl carbonate, the computed logP is 4.798 . While specific experimental logP data for the propyl analog is not publicly available, its structure lacks a methylene unit compared to the butyl chain, which is predicted by standard fragment-based calculation methods to lower logP by approximately 0.5 units. This difference is significant in tuning the compound's partition coefficient for specific formulations.

Lipophilicity (logP)
Class-level inference
Target logP 4.798 vs propyl analog (<4.3 est.)
Supports hydrophobicity screening for non-polar phase partitioning
In-silico estimate; experimental validation advised
Physicochemical profiling Lipophilicity ADME prediction

Impact of Alkyl Tail Length on Self-Assembly and Critical Micelle Concentration (CMC)

The architectural motif of a butyl hydrogenated branch on a perfluorohexyl main chain has been proven to drive self-assembly into small micelles at low critical micellar concentrations (CMCs) [1]. In a study of hybrid fluorinated double-chain surfactants, Legrand et al. demonstrated that this specific combination of chain lengths increases overall hydrophobicity while keeping the apolar domain short, a feature not achieved with shorter or longer alkyl branches [1]. This property enabled long-term (over 3 months) stabilization of the delicate membrane protein bacteriorhodopsin, a benchmark for surfactant performance [1].

Micellization & Stability
Class-level inference
Reported >3 months bacteriorhodopsin stabilization
Supports surfactant design screening for membrane protein research
Architecture-specific context; formulation validation needed
Surfactant design Membrane protein biochemistry Micellization

Electrolyte Additive Performance: Role in High-Voltage Lithium-Ion Batteries

Fluorinated linear carbonates are explored as co-solvents and additives to enhance oxidative stability in high-voltage lithium-ion batteries. A patent on electrolyte compositions specifically claims the use of fluorinated carbonates, including fluoroalkyl alkyl carbonates, as solvent additives to extend cycle life [1]. While a direct experimental comparison between butyl and sec-butyl perfluorohexyl carbonates is not published, the linear n-butyl group offers steric advantages. In related cyclic carbonate systems, linear perfluoroalkyl substituents demonstrated superior ability to form a protective solid electrolyte interphase (SEI) compared to branched ones, reducing impedance rise over extended cycling [2]. This suggests that Butyl 1H,1H,2H,2H-perfluorohexyl carbonate may offer better electrode passivation than its sec-butyl analog.

Electrolyte SEI Formation
Cross-study comparable
Linear n-butyl: reported SEI advantage over branched analogs in related cyclic carbonate systems
Supports electrolyte additive hypothesis testing for cycling stability
Cross-study inference; direct comparison needed
Lithium-ion battery Electrolyte additive High-voltage stability

Synthesis and Purity Specification for Reproducible Research

Procurement of Butyl 1H,1H,2H,2H-perfluorohexyl carbonate with a documented purity standard is crucial for experimental reproducibility. The compound is commercially available with a specified purity of 98% . In contrast, several close analogs (e.g., 1H,1H,2H,2H-Perfluorohexyl propyl carbonate and sec-Butyl 1H,1H,2H,2H-perfluorohexyl carbonate) are commonly listed with a lower purity specification of ≥95% from various sources . This higher baseline purity reduces the risk of contaminant-driven artifacts in sensitive applications.

Purity Specification
Specification review
98% purity (vendor specification)
Supports procurement specification review for purity-sensitive studies
Lot-specific verification recommended
Chemical synthesis Procurement specification Reproducibility

Prime Application Scenarios for Butyl 1H,1H,2H,2H-perfluorohexyl carbonate Based on Evidence


Design of Hybrid Surfactants for Membrane Protein Biochemistry

Based on the evidence that a perfluorohexyl chain with a butyl branch forms small micelles at low CMC and stabilizes bacteriorhodopsin for >3 months [1], this compound is a logical starting material for synthesizing novel surfactants aimed at extracting and stabilizing integral membrane proteins. Its specific architecture can be leveraged to create detergents that maintain protein function over extended crystallization or functional assay timelines.

Functional Electrolyte Co-Solvent for Lithium-Metal Battery Prototyping

Patents claim fluorinated linear carbonates as additives to improve high-voltage cycle life [2]. The linear, unbranched butyl tail offers a theoretical advantage in SEI formation over branched analogs like sec-butyl, as inferred from cyclic carbonate studies [3]. Researchers developing localized high-concentration electrolytes (LHCEs) can prioritize this compound to empirically test its effect on oxidative stability and lithium metal anode passivation.

Fluorinated Building Block with Defined Physicochemical Properties

For projects requiring a fluorinated co-solvent or reagent with a specific, well-characterized lipophilicity window, the computed logP of 4.798 makes the selection straightforward. This property is useful in fluorous biphasic catalysis, where a fluorinated solvent's ability to partition a catalyst into a separate phase is directly tied to its logP. This compound provides a defined point in that spectrum, offering a reproducible choice over analogs with less documented property calculations.

Application
Selection Property
Validation Focus
Membrane protein surfactant design
Butyl-perfluorohexyl architecture
Micellization and protein stability endpoints
Lithium-ion electrolyte additive research
Linear n-butyl chain architecture
SEI formation and cycling stability endpoints
Fluorinated solvent/building block studies
Defined logP window
Phase partitioning and solubility endpoints
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